(2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol
Description
(2,3-Dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-13-9-5-4-8-12(13)18-17(19)15(20)11-7-6-10-14(21-2)16(11)22-3/h4-10,15,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDMETCDGABSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method includes the reaction of ortho-phenylenediamine with 2,3-dimethoxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulphite under mild conditions . The resulting benzimidazole derivative is then methylated to introduce the 1-methyl group.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using formic acid or trimethyl orthoformate as the condensing agents . The reaction conditions are optimized to ensure high yield and purity, often involving solvent mixtures and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(2,3-Dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol involves its interaction with various molecular targets. The benzimidazole core is known to bind to specific enzymes and receptors, inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of pharmacological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Used as an n-type dopant in organic electronics.
Uniqueness
Its combination of functional groups allows for diverse chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
